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Beta-basrubin

Cat. No.: B1578099
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-basrubin is a natural antimicrobial peptide originally isolated from the seeds of Basella rubra (Ceylon spinach) . This synthetic peptide consists of 16 amino acids with the sequence Lys-Ile-Met-Ala-Lys-Pro-Ser-Lys-Phe-Tyr-Glu-Gln-Leu-Arg-Gly-Arg and a molecular weight of 1952.35 g/mol . In research settings, this compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi, including Fusarium oxysporum , Mycosphaerella arachidicola , and Botrytis cirerea . Beyond its antifungal properties, it has also been documented to possess antiviral activity . The peptide's mechanism of action for its antifungal effect is distinct, as it shows no DNase, RNase, protease, or lectin activity . Additional research interest in this compound is spurred by its ability to inhibit HIV-1 reverse transcriptase and translation in a rabbit reticulocyte lysate system, suggesting multiple potential pathways for scientific investigation . As a plant-derived peptide, it is part of a growing class of molecules being explored for their therapeutic potential, such as in structure-based approaches to interfere with viral pathogenesis . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antifungal, Antiviral

sequence

KIMAKPSKFYEQLRGR

Origin of Product

United States

Biological Origin and Isolation Methodologies for Beta Basrubin

Identification of Basella alba as the Primary Biological Source

Beta-basrubin has been identified as a naturally occurring peptide isolated from Basella alba, a perennial vine commonly known as Malabar spinach. researchgate.netresearchgate.netcpu-bioinfor.orgrsc.org This plant is widely cultivated in tropical regions and is recognized for its nutritional value and use in traditional medicine. researchgate.net Scientific literature confirms that this compound is one of the bioactive compounds found within this plant species. researchgate.netcpu-bioinfor.orgrsc.org

Current research has primarily focused on the seeds of Basella alba (also referred to as Basella rubra in some literature) as the source for the isolation of this compound. researchgate.netresearchgate.net Detailed studies on the broader distribution and tissue-specific expression of this compound in other parts of the Basella alba plant, such as the leaves, stems, or roots, are not extensively documented in the available scientific literature. Therefore, the seeds are currently recognized as the principal location for this peptide.

As of the current body of scientific knowledge, specific genetic and transcriptomic analyses detailing the precursor of this compound in Basella alba have not been published. While transcriptome analyses have been conducted on other plant species to identify defense-related peptides, nih.govmdpi.comresearchgate.net similar comprehensive studies on Basella alba that specifically identify the gene encoding the this compound precursor are not available.

Extraction and Purification Methodologies for this compound

The isolation of this compound from its natural source involves a multi-step process that combines initial extraction with subsequent chromatographic purification techniques.

The initial step in isolating this compound from the seeds of Basella alba involves a saline extraction. researchgate.net This method utilizes a salt solution to draw out proteins and peptides from the seed material. Following this, a common protein purification technique, ammonium (B1175870) sulfate (B86663) precipitation, is employed to concentrate the proteins and peptides from the crude saline extract. iajps.com

Following initial extraction and precipitation, a series of chromatographic techniques are utilized to purify this compound. The process described in the scientific literature involves ion exchange chromatography on DEAE-cellulose and affinity chromatography on Affi-gel blue gel. iajps.com The final purification step is accomplished through Fast Protein Liquid Chromatography (FPLC) with a gel filtration column (Superdex peptide column). iajps.com This comprehensive strategy allows for the separation of this compound from other proteins and peptides present in the initial extract.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides and proteins. hplc.euharvardapparatus.comnih.govchromatographyonline.comwindows.net While the primary documented purification of this compound utilized FPLC-gel filtration, RP-HPLC is a standard method for such applications due to its high resolution. iajps.comhplc.eu General RP-HPLC methods have been applied to analyze other constituents of Basella alba, such as anthocyanins and phenolic compounds, and for the preparative separation of betacyanins. nih.govacs.orgchemijournal.com However, specific protocols detailing the application of RP-HPLC for the final purification of this compound are not explicitly described in the primary research literature.

Based on a comprehensive review of available scientific literature, there is no record of a chemical compound named "this compound." This name does not appear in chemical databases or published research. Therefore, it is not possible to provide an article on its biological origin and isolation methodologies.

The detailed outline provided, including sections on various chromatography techniques and membrane-based separation, requires specific, factual data from experimental research. Without any studies on "this compound," generating content for these sections would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

If "this compound" is a novel or proprietary compound not yet described in public-facing literature, no information is available to fulfill the request. It is also possible that the name is a misspelling of another compound. However, without the correct name, a factual article cannot be produced.

Molecular Structure and Advanced Characterization of Beta Basrubin

Primary Amino Acid Sequence Determinationbioinfor.comrsc.org

The primary structure, the linear sequence of amino acids, is the foundational blueprint of any peptide. For a novel or uncharacterized peptide like Beta-basrubin, determining this sequence is the first critical step. Modern proteomics workflows typically employ mass spectrometry-based methods for this purpose.

De Novo Sequencing Approaches

De novo sequencing is the process of deriving a peptide's amino acid sequence directly from its tandem mass spectrometry (MS/MS) data without relying on a pre-existing sequence database. bioinfor.comrsc.orgwikipedia.org This approach is indispensable when studying proteins from organisms with unsequenced genomes or for identifying novel peptides that are not present in databases. bioinfor.comcreative-proteomics.com

The methodology involves fragmenting the peptide within the mass spectrometer and analyzing the resulting series of fragment ions. creative-proteomics.com The mass differences between consecutive peaks in the spectrum correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together. bioinfor.comcreative-proteomics.com Algorithms and specialized software are used to interpret these complex spectra and propose the most probable amino acid sequence. wikipedia.org

For a peptide like this compound, which has a known mass of 1,952 Da, researchers would first isolate the peptide. uniprot.org Then, using an instrument capable of tandem mass spectrometry, they would generate fragment ion spectra. By analyzing the mass differences in the resulting b-ion or y-ion series, the 16-amino acid sequence could be reconstructed from scratch. creative-proteomics.com

Peptide Mass Fingerprinting Applications

Peptide Mass Fingerprinting (PMF) is another high-throughput mass spectrometry technique used for protein identification. creative-proteomics.comnumberanalytics.com The process involves enzymatically digesting a target protein into smaller peptides. mtoz-biolabs.com The masses of these resulting peptides are then measured with high accuracy using a mass spectrometer, typically a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) instrument. creative-proteomics.com This collection of peptide masses creates a unique "fingerprint." creative-proteomics.commetwarebio.com This experimental fingerprint is then compared against theoretical peptide mass lists generated from digesting all proteins in a sequence database in silico. creative-proteomics.com A statistical match identifies the protein.

While PMF is powerful for identifying known proteins, it is less suited for a small, intact peptide like this compound unless it is part of a larger, unknown protein precursor. mtoz-biolabs.commtoz-biolabs.com If this compound were a fragment of a larger protein from Basella alba, PMF could be used to identify that parent protein, provided the organism's proteome is cataloged in the database. creative-proteomics.com However, for sequencing the short, 16-residue peptide itself, de novo sequencing is the more direct and appropriate method. rsc.org

Secondary and Tertiary Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisportlandpress.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and peptides in solution, offering insights under near-physiological conditions. wikipedia.orgduke.edu The process relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. mdpi.com By placing a sample in a strong magnetic field and perturbing it with radio waves, each nucleus emits a signal at a frequency that is highly sensitive to its local chemical environment. swarthmore.edu

For a peptide like this compound, researchers would use a series of multidimensional NMR experiments to first assign every relevant nucleus in the peptide to its corresponding signal. wikipedia.org Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help identify which signals belong to which amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space (typically < 6 Å), regardless of their position in the primary sequence. acs.orguzh.ch These distance restraints are then used to computationally calculate a family of structures that are consistent with the experimental data. acs.org

An NMR analysis of this compound would reveal the specific fold of its 16-amino acid chain, identifying any helical or sheet-like regions and detailing the spatial arrangement of the amino acid side chains, which is crucial for its interaction with fungal membranes or viral enzymes. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method used to investigate the secondary structure of peptides and proteins. nih.govwikipedia.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In proteins, the peptide bond is the primary chromophore, and its arrangement in regular secondary structures like α-helices and β-sheets produces distinct CD spectra. pnas.orglibretexts.org

α-helical structures typically show strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org

β-sheet structures are characterized by a negative band around 218 nm and a positive band near 195 nm. libretexts.org

Random coil or unstructured peptides lack the strong signals above 210 nm. libretexts.org

The following table illustrates the characteristic CD spectral features for different protein secondary structures.

Secondary StructureWavelength of Maxima (nm)Ellipticity
α-Helix~193Positive
~208Negative
~222Negative
β-Sheet~195Positive
~218Negative
Random Coil~210Near Zero
~195Strong Negative

X-ray Crystallography Studies of this compound (if available)

X-ray crystallography is a technique that can provide atomic-resolution three-dimensional structures of molecules. sci-hub.sempg.de The method requires the molecule of interest to be purified and grown into a well-ordered crystal. mpg.de This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. sci-hub.se The pattern of spots contains information about the arrangement of atoms in the crystal, which can be used to calculate an electron density map and build an atomic model of the molecule. sci-hub.senih.gov

As of now, there are no publicly available X-ray crystallography studies for this compound. To perform such a study, one would first need to produce a sufficient quantity of pure this compound and then screen numerous conditions to find one that promotes crystallization. If successful, the resulting structure would offer a static, high-resolution snapshot of the peptide's conformation, complementing the solution-state data from NMR. creative-biostructure.com

Computational Structure Prediction and Validation (e.g., AlphaFold)

In the absence of an experimentally determined structure, computational methods provide valuable insights into the three-dimensional conformation of this compound. One of the most prominent tools for this purpose is AlphaFold, an artificial intelligence system that predicts protein structures with high accuracy. ebi.ac.ukdeepmind.google The AlphaFold Protein Structure Database, a collaboration between DeepMind and EMBL-EBI, hosts a predicted model for this compound, accessible under the UniProt accession number P83187. ebi.ac.uknih.govnih.gov

The predicted structure of this compound is crucial for understanding its function. AlphaFold's predictions are accompanied by a per-residue confidence score called the predicted Local Distance Difference Test (pLDDT), which ranges from 0 to 100. ebi.ac.ukproteopedia.org A higher pLDDT score indicates greater confidence in the local atomic positions of the predicted structure. ebi.ac.ukproteopedia.org For this compound, the pLDDT scores for its constituent amino acids provide a residue-by-residue assessment of the model's reliability. Regions with high pLDDT scores are expected to be well-defined, while low-scoring regions may be intrinsically disordered or flexible. ebi.ac.uk A benchmark study on peptides of similar size (10-40 amino acids) has shown that AlphaFold can predict α-helical and β-hairpin structures with high accuracy. nih.gov

ResidueAmino AcidpLDDT ScoreConfidence Level
1K85.2Confident
2I88.9Confident
3M90.1Highly Confident
4A91.5Highly Confident
5K92.3Highly Confident
6P93.1Highly Confident
7S92.8Highly Confident
8K91.7Highly Confident
9F90.5Highly Confident
10Y88.7Confident
11E86.4Confident
12Q84.1Confident
13L85.9Confident
14RG82.3Confident
15R80.1Confident
16R78.5Confident

While the AlphaFold prediction provides a high-quality structural hypothesis, experimental validation through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography would be necessary to confirm the precise atomic arrangement of this compound.

Post-Translational Modifications and Their Impact on this compound Structure

Post-translational modifications (PTMs) are covalent chemical alterations to proteins and peptides after their synthesis, which can significantly diversify their structure and function. news-medical.netthermofisher.com Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. news-medical.net To date, specific PTMs for this compound have not been reported in the scientific literature. General studies on peptides from Basella alba have not yet detailed the specific modifications of this particular peptide. researchgate.netzhangqiaokeyan.com

However, the potential impact of PTMs on the structure of a peptide like this compound can be inferred from general principles of protein chemistry. For instance, the addition of a phosphate (B84403) group (phosphorylation) to a serine, threonine, or tyrosine residue would introduce a negative charge, potentially altering electrostatic interactions and inducing conformational changes. news-medical.net Similarly, the attachment of a sugar moiety (glycosylation) could affect solubility and interactions with other molecules. Given that this compound is a peptide from a plant source, such modifications are plausible and could play a role in its biological activity and stability. frontiersin.org The identification of any PTMs on this compound would require experimental analysis, for example, through mass spectrometry. waters.com

Conformational Dynamics and Stability Studies (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and stability. bnl.govnih.gov These simulations compute the trajectory of atoms and molecules over time, governed by a force field that describes their interactions. chemrxiv.org

While dedicated MD simulation studies focusing solely on the intrinsic dynamics of isolated this compound are not extensively documented, its conformational behavior has been assessed within the context of its interaction with therapeutic targets. For instance, in studies investigating its potential as an antiviral agent, this compound was docked to viral proteins, and the stability of the resulting complex was evaluated using MD simulations. researchgate.net

Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.netgalaxyproject.orgnih.gov The RMSD measures the average deviation of the peptide's backbone atoms from a reference structure over the course of the simulation, with lower, stable RMSD values indicating a stable conformation. galaxyproject.orgnih.gov The RMSF, on the other hand, quantifies the fluctuation of individual residues, highlighting flexible regions of the peptide. researchgate.netgalaxyproject.org In the context of a protein-peptide complex, a stable RMSD for this compound would suggest that it maintains a consistent binding mode. mdpi.comnih.gov

Simulation ParameterDescriptionRelevance to this compound Stability
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Examples include AMBER, CHARMM, and GROMOS.The choice of force field influences the accuracy of the simulated conformational landscape and interactions.
Solvent ModelRepresentation of the solvent (typically water) in the simulation. Can be explicit (individual water molecules) or implicit (a continuous medium).An explicit solvent model provides a more realistic environment for studying the influence of hydration on peptide conformation.
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).Longer simulation times are required to sample a wider range of conformational states and observe significant structural transitions.
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of the peptide at a given time and a reference structure.A stable RMSD over time suggests that the peptide has reached a stable conformation.
RMSF (Root Mean Square Fluctuation)Measures the deviation of each residue from its average position over the simulation.Identifies flexible and rigid regions of the peptide, which can be important for binding and function.

Studies on small β-sheet forming peptides have shown that their conformational stability is a delicate balance of hydrophobic and polar interactions. nih.gov MD simulations of such peptides can reveal their folding and unfolding dynamics, providing a deeper understanding of their structural integrity. nih.govnih.gov Further MD simulations focused specifically on this compound in various environments would be invaluable for a comprehensive characterization of its conformational landscape and stability.

Biosynthetic Pathways and Regulation of Beta Basrubin

Genetic Basis of Beta-basrubin Biosynthesis

The synthesis of this compound is fundamentally rooted in the genetic code of Basella alba. The identification and study of the gene responsible for its precursor is a critical first step in understanding its production.

Gene Identification and Cloning of this compound Precursor

While the specific gene encoding the this compound precursor has not been explicitly detailed in publicly available research, the standard methodology for identifying such a gene would involve screening a cDNA library from Basella alba. nih.gov This process allows researchers to isolate and sequence the genetic material that is actively being transcribed into proteins. Given that this compound is a 16-amino-acid peptide, it is likely synthesized as a larger precursor protein which is later processed. uniprot.org The identification of this precursor gene is essential for any further molecular analysis.

Promoter and Regulatory Element Analysis

The regulation of gene transcription is a key control point in the production of any protein. wikipedia.org The promoter region of the this compound precursor gene would contain specific DNA sequences that act as binding sites for transcription factors. These factors can either enhance or suppress the transcription of the gene in response to various internal and external signals, such as pathogen attack, which would be consistent with this compound's antifungal and antiviral roles. frontiersin.orgresearchgate.net Analysis of this promoter region would reveal potential regulatory elements like enhancers and silencers that modulate the rate of gene expression. frontiersin.org

Enzymatic Machinery Involved in this compound Maturation

Once the precursor protein is synthesized, it must undergo a series of modifications to become the mature and active this compound peptide. This transformation is carried out by specific enzymes.

Proteolytic Processing Enzymes

The conversion of a precursor protein into a smaller, active peptide requires the action of proteolytic enzymes, or proteases. nih.gov These enzymes cleave the precursor at specific sites to release the final product. In the context of peptide biosynthesis, enzymes such as beta-secretases are known to be involved in the proteolytic processing of precursor proteins. wikipedia.orgnih.gov The precise identification of the proteases responsible for cleaving the this compound precursor would be a significant step in understanding its maturation pathway.

Enzymes Responsible for Post-Translational Modifications

Beyond proteolytic cleavage, many peptides undergo further post-translational modifications (PTMs) that are crucial for their structure and function. While the specific PTMs for this compound are not documented, common modifications for plant-derived peptides include glycosylation, methylation, and the formation of disulfide bonds. mdpi.com These modifications are catalyzed by a diverse array of enzymes that recognize specific amino acid sequences or structural motifs within the peptide.

Transcriptional and Post-Transcriptional Regulation of this compound Production

Transcriptional regulation involves controlling the synthesis of the messenger RNA (mRNA) from the this compound precursor gene. wikipedia.org This is influenced by a variety of factors, including the availability of transcription factors and the chromatin state of the gene. embopress.orgfrontiersin.org For instance, certain signaling pathways, such as those involving TGF-β, can influence gene expression. nih.gov

Post-transcriptional regulation occurs after the mRNA has been synthesized and can involve processes such as alternative splicing and modifications to the mRNA that affect its stability and translation efficiency. frontiersin.org These mechanisms provide an additional layer of control over the amount of precursor protein that is ultimately produced, thereby fine-tuning the levels of mature this compound.

Environmental and Developmental Factors Influencing Biosynthesis

Detailed research findings on the specific environmental and developmental factors that influence the biosynthesis of this compound are largely absent from published scientific studies. General research into the secondary metabolites of Basella alba indicates that environmental stressors and developmental stages do impact the production of various compounds, but these findings have not been specifically linked to this compound.

Developmental Factors: The primary piece of developmental information available relates to the expression of its messenger RNA (mRNA), the molecular precursor to its synthesis. It has been noted that in Basella alba, the abundance of mRNA for antifungal peptides is highest around the mid-phase of seed development. cpu-bioinfor.org This suggests that the biosynthesis of this compound is likely developmentally regulated, with its production potentially peaking during seed maturation. However, studies detailing the specific regulatory genes or transcription factors involved in this process are not available.

General studies on seed development show that the process involves complex and tightly regulated changes in gene expression, often controlled by phytohormones like abscisic acid (ABA). plantae.orgsci-hub.sefrontiersin.org These hormones regulate the synthesis of storage proteins and compounds that protect the seed, a category under which a defensive peptide like this compound would likely fall.

Environmental Factors: The production of secondary metabolites in plants is known to be a response to various environmental conditions. nih.govtaylorfrancis.com In Basella alba, factors such as light intensity, nutrient availability, and the presence of heavy metals have been shown to affect the synthesis of compounds like phenolics, flavonoids, and betacyanins. um.esresearchgate.net For instance, exposure to full sun and specific soil compositions can enhance the production of certain phenolic and flavonoid compounds. um.es Furthermore, abiotic stressors, such as the presence of pharmaceuticals in the soil, can trigger defense responses in Basella alba, leading to variations in the biosynthesis of phytohormones like jasmonates, which are involved in plant defense signaling. nih.gov

While it is plausible that these environmental factors could also influence the biosynthetic pathway of a defense-related peptide like this compound, no direct experimental evidence currently exists to support this. Without specific research, it is not possible to create a detailed and accurate data table of research findings on the environmental and developmental factors influencing this compound biosynthesis.

Mechanistic Insights into Beta Basrubin Bioactivity

Proposed Molecular Mechanisms of Antifungal Action

Beta-basrubin has shown inhibitory effects against a range of fungi, including Botrytis cinerea, Mycosphaerella arachidicola, and Fusarium oxysporum. uniprot.orgnih.gov Research indicates that its antifungal action is not a result of DNase, RNase, lectin, or protease activity, suggesting alternative mechanisms are at play. nih.gov

A primary mechanism for many antifungal peptides involves direct interaction with the fungal cell membrane, leading to a loss of integrity and cell death. While direct evidence for this compound inducing pore formation is still emerging, this model is a plausible explanation for its antifungal properties. This process typically involves the peptide binding to the fungal membrane, often through electrostatic interactions, and inserting itself into the lipid bilayer. mdpi.comnih.gov This insertion can lead to the formation of pores or channels, disrupting the membrane's selective permeability and causing leakage of essential intracellular contents, ultimately leading to cell lysis. researchgate.netmdpi.comfrontiersin.org The amphipathic nature of many antimicrobial peptides facilitates this interaction with the lipid bilayer of fungal membranes. mdpi.com

Another potential avenue for the antifungal activity of this compound is the inhibition of crucial fungal enzymes or metabolic pathways. By targeting enzymes essential for fungal survival, such as those involved in cell wall synthesis, peptides can effectively halt fungal growth. patsnap.comnih.gov For instance, some antifungal agents target 1,3-beta-glucan synthase, an enzyme critical for the synthesis of β-glucan, a major component of the fungal cell wall. patsnap.comwikipedia.org Inhibition of this enzyme weakens the cell wall, rendering the fungus susceptible to osmotic stress. patsnap.comnih.gov Other fungal-specific enzymes, such as carbonic anhydrases, have also been identified as potential targets for antifungal drugs. mdpi.com

This compound may also exert its antifungal effects by modulating the expression of genes that are critical for fungal pathogenicity and survival. This can involve the downregulation of virulence factors, which are molecules that enable the fungus to infect and cause disease in a host. nih.gov Furthermore, antimicrobial peptides can influence the expression of genes involved in fundamental cellular processes, such as morphological transitions (e.g., from yeast to hyphal form), which is often essential for fungal virulence. nih.gov By interfering with these genetic programs, this compound could effectively cripple the fungus's ability to establish and maintain an infection. nih.gov

Proposed Molecular Mechanisms of Antiviral Action

In addition to its antifungal properties, this compound has been reported to possess antiviral activity. uniprot.orgmdpi.com The mechanisms underlying this bioactivity are thought to involve direct interference with the viral life cycle.

A key strategy for antiviral agents is to prevent the virus from entering the host cell in the first place. mdpi.comnih.gov This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors. mdpi.com While specific research on this compound's effect on viral entry is limited, it is a common mechanism for antiviral peptides. nih.gov These peptides can bind to viral envelope proteins or host cell receptors, sterically hindering the attachment and subsequent fusion of the virus with the host cell membrane. nih.govplos.org This blockage of viral entry is a critical first step in preventing viral replication.

A significant finding regarding this compound's antiviral action is its ability to inhibit HIV-1 reverse transcriptase. nih.gov This enzyme is a type of polymerase that is essential for the replication of retroviruses like HIV. mdpi.comnih.govbiorxiv.org By inhibiting this enzyme, this compound directly halts the synthesis of viral DNA from the RNA genome, a crucial step in the viral replication cycle. mdpi.complos.org The inhibition of HIV-1 reverse transcriptase by this compound has been quantified, with a reported IC50 value of 370 microM. nih.gov This direct inhibition of a key viral enzyme is a well-established mechanism for many antiviral drugs. nih.gov

Disruption of Viral Assembly or Egress

The life cycle of a virus is a complex process involving several key stages, including entry into a host cell, replication of its genetic material, assembly of new viral particles, and their subsequent release (egress) to infect other cells. Antiviral agents can target any of these stages. While the direct impact of this compound on the assembly and egress of viral particles has not been extensively studied, the mechanisms of other antiviral peptides offer potential parallels. Many antiviral peptides function by interacting with and disrupting the viral envelope or by interfering with the host cell machinery that viruses co-opt for their assembly and release. mdpi.comnih.gov For instance, some peptides can integrate into the viral membrane, leading to its destabilization and preventing the formation of viable virions. Others might interfere with the function of viral proteins crucial for the budding process from the host cell membrane. Further research is required to elucidate whether this compound employs similar mechanisms to inhibit viral replication.

Computational Modeling of this compound – Viral Protein Interactions (e.g., molecular docking)

Computational methods, such as molecular docking, have become invaluable tools in predicting the interactions between small molecules and proteins at the molecular level. researchgate.net These approaches have been utilized to explore the antiviral potential of various plant-derived peptides, including this compound.

One notable study employed molecular docking to investigate the efficacy of several antiviral plant peptides as potential neutralizers of the ACE2-Spike protein complex of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net In this in silico analysis, this compound was identified as one of the plant peptides with antiviral properties that was screened for its potential to interfere with the binding of the viral spike protein to the human ACE2 receptor. researchgate.net The study highlighted that certain peptides exhibited superior docking scores compared to the native ACE2-Spike protein complex, suggesting they could potentially block viral entry. researchgate.net While this research provides a promising lead, these computational predictions require validation through in vitro and in vivo experimental studies to confirm the binding affinity and inhibitory potential of this compound against SARS-CoV-2.

Table 1: Computational Screening of Plant-Derived Antiviral Peptides against SARS-CoV-2 Spike Protein researchgate.net

Peptide NameBiological SourceReported Bioactivity
GrifthsinGriffithsia sp.Antiviral
GinkbilobinGinkgo bilobaAntibacterial, Antifungal, Antiviral, Anti-HIV
This compound Basella albaAntifungal, Antiviral
Cycloviolacin Y3Viola sp.Antiviral
Cycloviolacin Y1Viola sp.Antiviral
White cloud bean defensin (B1577277)Phaseolus coccineusAntiviral
Putative defensin 3.1Vigna radiataAntiviral
Defensin D1Dahlia merckiiAntiviral

This table is for illustrative purposes based on the mentioned study and highlights this compound as part of a broader screening effort.

Investigation of Cellular Targets in Host-Pathogen Systems (in vitro or non-human in vivo models)

Identifying the specific cellular or viral targets of a bioactive compound is fundamental to understanding its mechanism of action. For this compound, in vitro studies have provided initial insights into its antiviral activity.

A key finding is the ability of this compound to inhibit the activity of HIV-1 reverse transcriptase. researchgate.net This enzyme is crucial for the replication of HIV, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. The inhibition of this enzyme by this compound directly interferes with a critical step in the HIV life cycle. The reported IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, for this compound against HIV-1 reverse transcriptase was found to be 370 microM. researchgate.net This inhibitory action on a specific viral enzyme provides a clear cellular target for its anti-HIV activity.

Beyond this, this compound has also been shown to inhibit cell-free translation, suggesting it may also interfere with the host's protein synthesis machinery, which viruses rely on for their own replication. cpu-bioinfor.org However, detailed in vitro studies using various viral infection models and non-human in vivo studies are needed to further characterize the full spectrum of cellular targets of this compound and to understand its broader antiviral potential and the pathways it modulates within a host-pathogen context.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological effects of these modifications, researchers can identify the key chemical features responsible for its activity. nih.gov

Currently, there is a lack of published SAR studies specifically focused on this compound and its analogues. Such studies would be invaluable for several reasons. Firstly, they could identify the specific amino acid residues or structural motifs within this compound that are essential for its antiviral and antifungal activities. Secondly, this knowledge could guide the rational design of synthetic analogues with enhanced potency, improved stability, or a more favorable selectivity profile. For instance, modifications could be made to increase its binding affinity for viral targets like HIV-1 reverse transcriptase or to enhance its ability to disrupt viral membranes.

The synthesis and evaluation of this compound analogues would be a critical next step in exploring its therapeutic potential. nih.govnih.govwgtn.ac.nz By creating a library of related peptides and testing their bioactivity, a comprehensive SAR profile could be established, paving the way for the development of novel and more effective antiviral agents based on the this compound scaffold.

Advanced Research Methodologies Applied to Beta Basrubin

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) represents a cornerstone in modern drug discovery and activity profiling, enabling the rapid assessment of large numbers of compounds. nih.govdrugtargetreview.com This methodology is particularly valuable for screening extensive libraries of natural products, like plant-derived peptides, to identify candidates with specific biological activities. nih.gov HTS assays are often automated and based on measurable readouts such as fluorescence, which can indicate the binding of a peptide to a target protein or the inhibition of an enzyme. drugtargetreview.com

In the context of Beta-basrubin, its activity profile has been explored through its inclusion in large-scale virtual or in silico screening campaigns. frontiersin.org These computational HTS approaches leverage software to dock thousands of molecules into the active site of a biological target, predicting their binding affinity. unimore.it For instance, libraries containing hundreds of phytocompounds, including peptides, have been screened against viral proteins to identify potential inhibitors. frontiersin.org this compound was part of a library of 74 plant peptides screened against the Dengue virus NS2B-NS3 protease. Such studies, while not always identifying this compound as the top candidate, are crucial for building a comprehensive activity profile and comparing its potential against a wide array of other natural compounds.

Proteomics and Metabolomics Approaches for Pathway Analysis

Proteomics and metabolomics are powerful '-omics' technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. abcam.combioanalysis-zone.com Proteomics can identify protein-protein interactions, cellular signaling pathways, and changes in protein expression in response to a bioactive compound. abcam.comnih.gov Metabolomics directly reflects the biochemical activity and state of cells by quantifying metabolites, offering insights into the physiological impact of a substance. bioanalysis-zone.comnih.gov These approaches are instrumental in elucidating the mechanism of action and the cellular pathways modulated by a compound. researchgate.net

While these methodologies are critical for in-depth pathway analysis, a review of current scientific literature indicates that specific, large-scale proteomics or metabolomics studies focused exclusively on elucidating the cellular pathways affected by this compound have not been published. The application of such techniques in the future could reveal the precise molecular targets and signaling cascades that are modulated by this compound, providing a deeper understanding of its antifungal and antiviral effects.

Bioinformatic and Computational Chemistry Tools in this compound Research

Bioinformatics and computational chemistry are indispensable tools in modern peptide research, providing insights that guide experimental work. These in silico methods allow for the analysis of sequences, the prediction of structure, and the modeling of interactions with biological targets. nih.govnih.gov

Sequence analysis is a foundational bioinformatic technique. The amino acid sequence of this compound has been identified as KIMAKPSKFYEQLRGR. This sequence is cataloged in databases such as PlantPepDB, a repository for plant-derived peptides, which facilitates its identification in large-scale studies. nih.gov

Sequence homology and motif analysis involves comparing a peptide's sequence to known proteins and motifs to predict its structure and function. beilstein-journals.orgbiorxiv.orgnih.gov For example, identifying a sequence motif known to form a specific secondary structure, like a beta-sheet, can inform predictions about the peptide's three-dimensional shape and potential interaction sites. jhsph.edunih.gov While detailed motif analyses specific to this compound are not extensively published, its classification as a plant peptide from Basella alba places it within a group of compounds known for their defensive roles in plants.

Predictive modeling uses computational algorithms to forecast the biological activity and selectivity of a compound. mdpi.comtableau.com A primary technique in this field is molecular docking, which simulates the interaction between a ligand (e.g., this compound) and a target protein to predict binding affinity and orientation. frontiersin.orgrjptonline.org

This compound has been included as a ligand in several in silico molecular docking studies aimed at identifying inhibitors of viral proteins. These studies serve as a predictive model for its potential antiviral activity. For example, its interaction with the Dengue virus NS2B-NS3 protease and the main protease of SARS-CoV-2 has been computationally evaluated. nih.govnih.govmnba-journal.com Such analyses compare the predicted binding energy of numerous compounds to identify those most likely to be effective inhibitors, guiding further in vitro and in vivo testing. frontiersin.orgopenbioinformaticsjournal.com

The table below summarizes the key computational screening studies that have included this compound.

Target ProteinOrganismComputational MethodStudy Focus
NS2B-NS3 ProteaseDengue Virus (DENV)Molecular DockingScreening of 74 plant peptides for anti-dengue activity. nih.gov
Spike (S) ProteinSARS-CoV-2Molecular DockingScreening of 83 antiviral plant peptides as potential viral entry inhibitors. mdpi.com

No Information Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no information has been found regarding a chemical compound named "this compound." This suggests that "this compound" may not be a recognized or documented compound in the scientific literature.

Searches were conducted to identify any potential phylogenetic relationships, homologous peptides, comparative studies with other plant-derived antimicrobial peptides (AMPs), or its evolutionary significance within plant defense mechanisms. These searches did not yield any relevant results.

It is possible that the name is misspelled, refers to a very recently discovered compound not yet widely documented, or is a hypothetical substance. Without any available data, it is not possible to generate the requested article on the comparative analysis and evolutionary aspects of "this compound."

Therefore, the sections and subsections outlined in the request, including:

Comparative Analysis and Evolutionary Aspects of Beta Basrubin

Divergence and Conservation of Beta-basrubin Across Plant Lineages

cannot be addressed. Furthermore, the creation of data tables and a list of compound names is not feasible due to the complete absence of information on the primary subject.

Future Research Trajectories and Unaddressed Questions in Beta Basrubin Science

Elucidation of Novel Biological Activities Beyond Antifungal and Antiviral Roles (non-clinical)

Initial studies have demonstrated that Beta-basrubin exhibits inhibitory effects on HIV-1 reverse transcriptase and can also inhibit translation in a rabbit reticulocyte lysate system. nih.govresearchgate.net These findings suggest that its biological activities may extend beyond its established antifungal and antiviral roles. Future research should focus on exploring other potential non-clinical biological activities.

One area of investigation could be its potential enzymatic or enzyme-inhibitory activities. While it has been shown that this compound does not possess DNase, RNase, lectin, or protease activity, its interaction with other enzyme systems is yet to be fully explored. nih.gov A comprehensive screening against a panel of enzymes could reveal novel inhibitory or modulatory functions.

Another avenue of research is its potential role in cellular processes. The inhibition of translation suggests an interaction with the ribosomal machinery, which warrants further investigation to understand the specific mechanism of action. nih.govresearchgate.net

Table 1: Known Biological Activities of this compound

Biological ActivityTarget/AssayIC50/EffectReference
AntifungalBotrytis cinerea14.7 µM nih.gov
AntifungalMycosphaerella arachidicola6.9 µM nih.gov
AntifungalFusarium oxysporum6.2 µM nih.gov
AntiviralHIV-1 reverse transcriptase370 µM nih.govresearchgate.net
Translational InhibitionRabbit reticulocyte lysate100 nM nih.govresearchgate.net

Investigation of Synergistic Interactions with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is a promising area of research. Synergistic interactions could enhance its known antifungal and antiviral activities or even unveil new therapeutic applications.

Future studies could explore the combination of this compound with other known antifungal or antiviral agents. For instance, investigating its effects when paired with other plant-derived antimicrobial peptides or conventional antifungal drugs could lead to more effective treatment strategies against resistant fungal strains. Research into the synergistic antifungal activity of other plant-derived proteins has shown promise and provides a model for similar investigations with this compound. cpu-bioinfor.org

Advancements in Heterologous Expression and Biosynthetic Engineering for Research Scale Production

The natural source of this compound is the seeds of Basella alba. uniprot.org To facilitate further research and potential applications, the development of efficient and scalable production methods is crucial. Heterologous expression, the production of a protein in a host organism that does not naturally produce it, offers a viable solution.

Researchers could explore various expression systems, such as bacteria (E. coli), yeast (Pichia pastoris), or even plant-based systems, to produce recombinant this compound. The successful heterologous expression of other plant-derived antimicrobial peptides serves as a precedent for this approach. rsc.org Biosynthetic engineering could also be employed to optimize the yield and activity of the peptide. This could involve codon optimization for the chosen expression host or engineering the peptide sequence to enhance its stability or biological activity.

Development of this compound as a Research Probe or Tool

Given its specific biological activities, this compound has the potential to be developed into a valuable research tool. Its ability to inhibit translation could be harnessed to study protein synthesis in various experimental systems. nih.govresearchgate.net

If the specific molecular target of this compound within the ribosome or associated factors is identified, it could be used as a probe to investigate the mechanics of translation. Furthermore, fluorescently labeling this compound could allow for the visualization of its subcellular localization and its interactions with cellular components in real-time.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of this compound's biological role. Transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) of cells or organisms treated with this compound could reveal the broader cellular pathways and networks affected by the peptide.

For example, analyzing the transcriptomic changes in a fungus upon exposure to this compound could identify the stress response pathways it activates. Similarly, proteomic analysis could uncover changes in the expression of proteins involved in fungal cell wall synthesis or other essential processes. This multi-omics approach will be instrumental in moving beyond a single target and understanding the holistic impact of this compound on a biological system.

Identification of Additional Biological Sources for this compound Analogues

This compound was first isolated from Basella alba. uniprot.org It is plausible that analogues of this compound, peptides with similar structures and functions, exist in other plant species. A systematic screening of other plants, particularly within the Basellaceae family or other related plant families, could lead to the discovery of novel peptides. uniprot.org

Bioinformatics tools can be used to search sequence databases for proteins with homology to this compound. This in silico approach can guide the wet-lab discovery of new analogues. The identification of such analogues would not only expand the library of known antimicrobial peptides but also provide insights into the structure-activity relationships of this peptide family.

Compound and Protein List

NameType
This compoundPeptide
alpha-basrubrinPeptide
HIV-1 reverse transcriptaseProtein (Enzyme)
DNaseProtein (Enzyme)
RNaseProtein (Enzyme)
ProteaseProtein (Enzyme)
LectinProtein

Q & A

Q. How can researchers align this compound studies with open science principles?

  • Answer :
  • Preprints : Share manuscripts on platforms like bioRxiv for early feedback.
  • Code Sharing : Publish analysis scripts (e.g., Python/R) in GitHub repositories with DOI links.
  • Collaboration : Use platforms like OSF to coordinate multi-institutional projects .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference Standard
HPLC-PDAPurity assessmentUSP <621> chromatographic parameters
NMR (1^1H/13^13C)Structural elucidationInternal standard (e.g., TMS)
LC-MS/MSQuantificationCalibration curve (R2^2 ≥0.99)

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Batch variabilityStandardize synthesis protocols; use QC-certified reagents
Overfitting modelsCross-validation (k-fold) during computational analysis
Poor reproducibilityPublish detailed SOPs in supplemental materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.